2-Hydroxyl emodin-1-methyl ether
Overview
Description
2-Hydroxyl emodin-1-methyl ether is a bioactive anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This compound is structurally characterized by three hydroxyl groups, one methoxy group, and a methyl group attached to an anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyl emodin-1-methyl ether typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the anthraquinone core.
Methoxylation: Addition of a methoxy group.
Methylation: Introduction of a methyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, including:
Catalytic Reactions: Use of catalysts to enhance reaction rates and yields.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyl emodin-1-methyl ether undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced anthraquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using halogens (e.g., chlorine, bromine), nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Hydroxyl emodin-1-methyl ether has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its anticancer activities and potential therapeutic uses.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyl emodin-1-methyl ether involves:
Molecular Targets: Interaction with specific enzymes and proteins, such as tyrosine kinases.
Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthracene-9,10-dione.
Chrysophanol: 1,8-Dihydroxy-3-methylanthracene-9,10-dione.
Aloe-emodin: 1,8-Dihydroxy-3-(hydroxymethyl)-anthracene-9,10-dione.
Uniqueness
2-Hydroxyl emodin-1-methyl ether is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other anthraquinone derivatives.
Properties
IUPAC Name |
2,6,8-trihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-8-12(16(22-2)13(6)19)15(21)11-9(14(8)20)4-7(17)5-10(11)18/h3-5,17-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWNHIDADWFGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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